3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide
Overview
Description
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide is a heterocyclic compound that combines the structural features of furan, oxadiazole, and pyridine
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit a broad range of biological activities .
Mode of Action
It’s known that the oxadiazole ring is a crucial structural motif in medicinal chemistry, and its presence in a molecule can significantly influence the molecule’s interaction with biological targets .
Biochemical Pathways
Compounds containing the 1,2,4-oxadiazole moiety have been reported to interact with various biochemical pathways, influencing a wide range of biological activities .
Result of Action
Compounds containing the 1,2,4-oxadiazol moiety have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as kinases and proteases. The interaction with these enzymes is primarily through binding to their active sites, leading to inhibition or modulation of their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and metabolic homeostasis. Additionally, this compound can affect the levels of metabolites, such as glucose and lactate, by modulating their synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester this compound in specific cellular compartments, affecting its distribution and accumulation .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with pyridine derivatives. The reaction conditions often include the use of ethanol as a solvent and refluxing for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Industry: Used in the development of new materials with unique electrical and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-iodo-furan-2-yl)-1-(1-oxy-pyridin-3-yl)-propenone
- 6-(pyrazin-2-yl)-[1,3,4]oxadiazolo[3,2-d]tetrazole
- 6-(pyrazin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole
Uniqueness
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide is unique due to its combination of furan, oxadiazole, and pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c19-12(16-10-3-1-7-15-9-10)5-6-13-17-14(18-21-13)11-4-2-8-20-11/h1-4,7-9H,5-6H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVATKVTIVBTEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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